Frenolicin
Overview
Description
Frenolicin is a naturally occurring antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus. It belongs to the class of pyranonaphthoquinone antibiotics and has a molecular formula of C18H16O6. This compound exhibits significant biological activities, including antifungal, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Frenolicin can be synthesized through a polyketide biosynthetic pathway. The biosynthesis involves the assembly of a benzoisochromanequinone core, which is a characteristic structure of pyranonaphthoquinones. The process typically involves the use of type II polyketide synthases, which catalyze the formation of the carbon skeleton from simple acyl-CoA precursors .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces roseofulvus. The bacterium is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The extraction process may involve solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Frenolicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Frenolicin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and for the development of synthetic analogs.
Biology: Investigated for its role in inhibiting specific enzymes such as peroxiredoxin 1 and glutaredoxin 3.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce reactive oxygen species and inhibit tumor growth.
Industry: Potential use as an agrochemical fungicide for controlling plant pathogens.
Mechanism of Action
Frenolicin exerts its effects by selectively inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in reactive oxygen species within cells, which in turn triggers apoptosis and inhibits tumor growth. The compound also affects the mTORC1/4E-BP1 signaling pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
Frenolicin is part of the pyranonaphthoquinone family, which includes compounds such as:
Griseusin: Another pyranonaphthoquinone with similar anticancer properties.
Doxorubicin: A well-known anthracycline antibiotic with potent anticancer activity.
Oxytetracycline: An antibiotic with a similar polyketide backbone but different biological activities.
This compound is unique due to its selective inhibition of peroxiredoxin 1 and glutaredoxin 3, which distinguishes it from other compounds in its class .
Properties
IUPAC Name |
2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPAAOHQLUUTRQ-KSVPUCKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433578 | |
Record name | FRENOLICIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-07-1 | |
Record name | Frenolicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FRENOLICIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRENOLICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.